molecular formula C27H23N3O3S B12035409 1-(2-(3-Toluidinocarbothioyl)carbohydrazonoyl)-2-naphthyl 4-methoxybenzoate CAS No. 764656-84-0

1-(2-(3-Toluidinocarbothioyl)carbohydrazonoyl)-2-naphthyl 4-methoxybenzoate

Cat. No.: B12035409
CAS No.: 764656-84-0
M. Wt: 469.6 g/mol
InChI Key: PSHSVPMZDDAOSO-OGLMXYFKSA-N
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Description

This compound features a naphthalene core linked to a 4-methoxybenzoate ester via a carbohydrazonoyl-thiourea bridge substituted with a 3-toluidine group. Key structural attributes include:

  • Naphthyl backbone: Enhances aromatic interactions and planar stability.
  • 4-Methoxybenzoate ester: Introduces electron-donating methoxy groups, influencing solubility and reactivity.

Properties

CAS No.

764656-84-0

Molecular Formula

C27H23N3O3S

Molecular Weight

469.6 g/mol

IUPAC Name

[1-[(E)-[(3-methylphenyl)carbamothioylhydrazinylidene]methyl]naphthalen-2-yl] 4-methoxybenzoate

InChI

InChI=1S/C27H23N3O3S/c1-18-6-5-8-21(16-18)29-27(34)30-28-17-24-23-9-4-3-7-19(23)12-15-25(24)33-26(31)20-10-13-22(32-2)14-11-20/h3-17H,1-2H3,(H2,29,30,34)/b28-17+

InChI Key

PSHSVPMZDDAOSO-OGLMXYFKSA-N

Isomeric SMILES

CC1=CC(=CC=C1)NC(=S)N/N=C/C2=C(C=CC3=CC=CC=C32)OC(=O)C4=CC=C(C=C4)OC

Canonical SMILES

CC1=CC(=CC=C1)NC(=S)NN=CC2=C(C=CC3=CC=CC=C32)OC(=O)C4=CC=C(C=C4)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(3-Toluidinocarbothioyl)carbohydrazonoyl)-2-naphthyl 4-methoxybenzoate typically involves multiple steps, starting with the preparation of intermediate compoundsThe final step involves the esterification of the naphthyl group with 4-methoxybenzoic acid .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

1-(2-(3-Toluidinocarbothioyl)carbohydrazonoyl)-2-naphthyl 4-methoxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Scientific Research Applications

1-(2-(3-Toluidinocarbothioyl)carbohydrazonoyl)-2-naphthyl 4-methoxybenzoate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-(3-Toluidinocarbothioyl)carbohydrazonoyl)-2-naphthyl 4-methoxybenzoate involves its interaction with specific molecular targets and pathways. This compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations and Physicochemical Properties

Compound Name / ID Key Structural Differences Molecular Formula Notable Functional Groups
Target Compound Reference structure C₂₆H₂₂N₃O₃S (inferred) Thiourea, hydrazone, 4-methoxybenzoate
1-((E)-{2-[2-oxo-2-(3-toluidino)acetyl]hydrazono}methyl)-2-naphthyl 3,4-dimethoxybenzoate 3,4-Dimethoxybenzoate; acetyl replaces carbothioyl C₂₇H₂₄N₃O₅ Acetyl hydrazone, dimethoxybenzoate
1-(2-(2-methoxybenzoyl)carbohydrazonoyl)-2-naphthyl 4-chlorobenzoate (CID 9687607) 2-Methoxybenzoyl carbohydrazone; 4-chlorobenzoate replaces 4-methoxybenzoate C₂₆H₁₉ClN₂O₄ Chlorobenzoate, ortho-methoxybenzoyl hydrazone
5-(4-Methoxybenzyl)-4-amino-1,2,4-triazole-3-ylnaphthalene-1-carbothioate (6g) Triazole ring replaces hydrazone; 4-methoxybenzyl substitution C₂₁H₁₈N₄O₂S Triazole, carbothioate, 4-methoxybenzyl
4-(2-((Ethylamino)carbothioyl)carbohydrazonoyl)-2-meo-phenyl 4-methoxybenzoate (477731-24-1) Phenyl replaces naphthyl; ethylamino-thiourea replaces 3-toluidino-thiourea C₁₉H₂₀N₃O₃S (inferred) Ethylaminocarbothioyl, phenyl, 4-methoxybenzoate
Key Observations:
  • Steric Bulk : The naphthyl group increases steric hindrance compared to phenyl analogues (e.g., 477731-24-1), possibly reducing membrane permeability .
  • Functional Group Reactivity : The thiourea moiety (target compound) may exhibit stronger metal-chelation properties than acetyl hydrazone (MFCD07787829) or triazole (6g) derivatives .

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